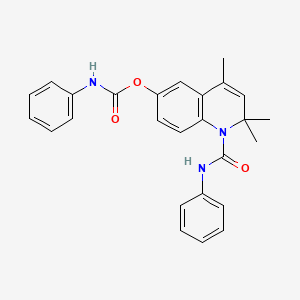![molecular formula C15H16N4O2 B11662012 N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11662012.png)
N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyphenyl group attached to a hydrazide moiety, integrated within a tetrahydrocyclopenta[c]pyrazole framework. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of cyclopenta[c]pyrazole with hydrazine hydrate under reflux conditions to form the hydrazide intermediate.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 2-methoxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential, particularly in drug design and development.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the hydrazide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
This detailed article provides a comprehensive overview of N’-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c1-21-13-8-3-2-5-10(13)9-16-19-15(20)14-11-6-4-7-12(11)17-18-14/h2-3,5,8-9H,4,6-7H2,1H3,(H,17,18)(H,19,20)/b16-9+ |
InChI Key |
FSPIBRZEBRVOPO-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=NNC3=C2CCC3 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NNC3=C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11661932.png)
![4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11661934.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661939.png)
![4-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11661947.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661948.png)

![(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661953.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11661961.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661977.png)

![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide](/img/structure/B11661981.png)
![(2E)-2-(4-fluorobenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one](/img/structure/B11661991.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661992.png)
